

An In-Depth Technical Guide to Isooctyl Acrylate

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Compound of Interest

Compound Name: *Isooctyl acrylate*

Cat. No.: *B1210171*

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This guide provides a comprehensive overview of **isooctyl acrylate**, a key monomer used in the production of a wide variety of polymers. It details its chemical identity, physical and chemical properties, common experimental protocols, and key molecular and application pathways.

Chemical Identity: IUPAC Name and Synonyms

The compound commonly referred to as **isooctyl acrylate** is more precisely identified by its IUPAC name, which clarifies its specific isomeric form. It is essential to use the correct nomenclature in research and drug development to ensure clarity and reproducibility.

The officially recognized IUPAC name for the most common commercial form of **isooctyl acrylate** is 2-ethylhexyl prop-2-enoate. This name specifies the "iso" structure as a 2-ethylhexyl group attached to the acrylate backbone.

Synonyms:

- 2-Ethylhexyl acrylate
- 2-EHA
- Octyl acrylate
- Acrylic acid, 2-ethylhexyl ester
- Prop-2-enoic acid 2-ethylhexyl ester

Quantitative Data: Physicochemical Properties

The physical and chemical properties of **isooctyl acrylate** are critical for its handling, storage, and application in polymer synthesis. The following table summarizes key quantitative data for 2-ethylhexyl acrylate.

Property	Value
Molecular Formula	C ₁₁ H ₂₀ O ₂
Molecular Weight	184.28 g/mol
Appearance	Clear, colorless liquid
Odor	Sweet, characteristic
Density	0.885 g/cm ³ at 20 °C
Boiling Point	214-218 °C (1013 hPa)
Melting Point	-90 °C
Flash Point	86 °C (closed cup)
Vapor Pressure	0.14 hPa at 20 °C
Water Solubility	0.01 g/L at 20 °C
Refractive Index (n ²⁰ /D)	1.434
Viscosity	1.7 mPa·s at 20 °C

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of **isooctyl acrylate** in a research setting.

3.1. Synthesis of 2-Ethylhexyl Acrylate via Fischer Esterification

This protocol describes a common laboratory-scale synthesis method.

Objective: To synthesize 2-ethylhexyl acrylate from acrylic acid and 2-ethylhexanol.

Materials:

- Acrylic acid
- 2-Ethylhexanol
- Sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Hydroquinone (polymerization inhibitor)
- Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- Combine equimolar amounts of acrylic acid and 2-ethylhexanol in the flask with toluene (approx. 50% of the total volume).
- Add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight) and a small amount of hydroquinone.
- Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
- Continue the reaction until the theoretical amount of water has been collected.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

- Wash the organic layer with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent.
- Remove the toluene solvent using a rotary evaporator.
- Purify the resulting crude 2-ethylhexyl acrylate by vacuum distillation to obtain the final product.

3.2. Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of product purity.

Objective: To determine the purity of synthesized 2-ethylhexyl acrylate.

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID).
- Capillary column suitable for separating volatile organic compounds (e.g., DB-5 or equivalent).

Procedure:

- Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1%.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 10 °C/min. Hold at 220 °C for 5 minutes.
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.

- Injection: Inject 1 μL of the prepared sample into the GC.
- Data Analysis: Identify the peak corresponding to 2-ethylhexyl acrylate based on its retention time. Calculate the purity by determining the area percentage of the product peak relative to the total area of all peaks in the chromatogram.

Visualization of Pathways and Relationships

4.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-ethylhexyl acrylate.

Fig. 1: Experimental workflow for the synthesis of 2-ethylhexyl acrylate.

4.2. Properties to Applications Logical Flow

This diagram shows how the inherent chemical properties of 2-ethylhexyl acrylate lead to its primary applications.

Fig. 2: Logical relationship between properties and applications.

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